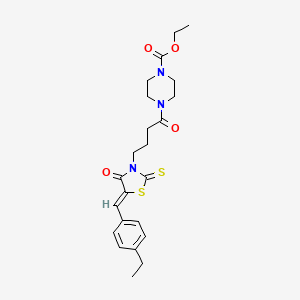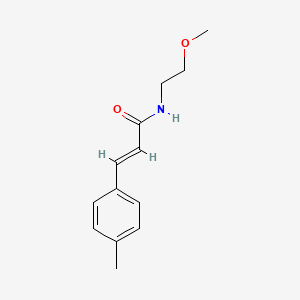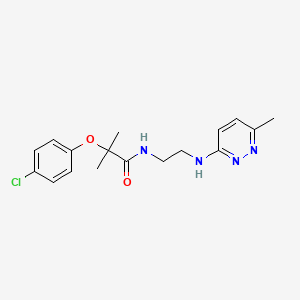![molecular formula C20H20F3NO3S B2601852 4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid CAS No. 279691-64-4](/img/structure/B2601852.png)
4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups. It contains a tert-butylphenyl group, a trifluoromethyl group attached to a pyridine ring, and a sulfanylbutanoic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butylphenyl and pyridine groups are aromatic, while the sulfanylbutanoic acid group contains a sulfur atom, which could potentially participate in various types of bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The pyridine ring could potentially act as a base or a nucleophile, while the sulfanylbutanoic acid group could potentially undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the aromatic rings could influence its solubility, boiling point, and melting point .Scientific Research Applications
Chemiluminescence in Sulfanyl-Substituted Bicyclic Dioxetanes
Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has revealed their potential in base-induced chemiluminescence. The singlet oxygenation of compounds bearing an acetoxy or methoxy group at the 2-position has produced sulfanyl-substituted dioxetanes. These compounds are stable enough to handle at room temperature and can undergo further oxidation to afford sulfinyl- and sulfonyl-substituted dioxetanes. Base-induced decomposition of these dioxetanes in DMSO has demonstrated their ability to emit light, with moderate yields, highlighting their potential in chemiluminescent applications (Watanabe et al., 2010).
OLED Applications with Iridium(III) Complexes
The synthesis of red iridium(III) complexes using sulfur-containing ancillary ligands, where 4-(4-(trifluoromethyl)phenyl)quinazoline was utilized as the main ligand, demonstrates the utility of such compounds in organic light-emitting diodes (OLEDs). These complexes exhibit phosphorescence quantum yields as high as 0.72, making them suitable for use as emitters in OLEDs. The addition of tert-butyl groups to the complex improved device properties significantly, achieving a maximum luminance of 26,184 cd m-2 and an external quantum efficiency of 21.50%, with CIE coordinates at (0.65, 0.34) (Su & Zheng, 2019).
Larvicidal and Antimicrobial Activities
A series of novel triazinone derivatives were synthesized and evaluated for their antimicrobial and mosquito larvicidal activities. This showcases the compound's potential in contributing to the development of new agents for pest control and combating microbial infections (Kumara et al., 2015).
Catalytic Applications in Organic Synthesis
Research into the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts has shown promising results. This study demonstrates the effectiveness of triethylammonium-based sulfonic acid functionalized ionic liquid as a catalyst, achieving a phenol conversion rate of 86% with 57.6% selectivity to 4-tert-butylphenol at a relatively low temperature of 70°C. The catalyst retained its activity over multiple cycles, indicating its potential for sustainable chemical processes (Elavarasan et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3S/c1-19(2,3)13-6-4-12(5-7-13)15(25)10-16(18(26)27)28-17-9-8-14(11-24-17)20(21,22)23/h4-9,11,16H,10H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXPGJOMAFOWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,6-Dichloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-2-carboxamide](/img/structure/B2601769.png)
![1-(4-Methoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2601770.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2601772.png)
![2-[3,5-dimethyl-1-(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)pyrazol-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2601775.png)
![6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2601780.png)

![3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2601783.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)


![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)
